![molecular formula C18H26O6 B14326899 Dimethyl 5,5'-[1,4-phenylenebis(oxy)]dipentanoate CAS No. 101887-40-5](/img/structure/B14326899.png)
Dimethyl 5,5'-[1,4-phenylenebis(oxy)]dipentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5,5’-[1,4-phenylenebis(oxy)]dipentanoate is an organic compound characterized by its unique structure, which includes a phenylenebis(oxy) linkage and two dimethyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5,5’-[1,4-phenylenebis(oxy)]dipentanoate typically involves the reaction of 1,4-phenylenebis(oxy) with dimethyl 5-bromopentanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at elevated temperatures . The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of Dimethyl 5,5’-[1,4-phenylenebis(oxy)]dipentanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 5,5’-[1,4-phenylenebis(oxy)]dipentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 5,5’-[1,4-phenylenebis(oxy)]dipentanoic acid.
Reduction: 5,5’-[1,4-phenylenebis(oxy)]dipentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5,5’-[1,4-phenylenebis(oxy)]dipentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a linker in the development of bioconjugates and drug delivery systems.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and resins
Wirkmechanismus
The mechanism by which Dimethyl 5,5’-[1,4-phenylenebis(oxy)]dipentanoate exerts its effects involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further chemical reactions. The phenylenebis(oxy) linkage provides structural stability and rigidity, making it a valuable component in materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate
- Dimethyl 5,5’-[1,4-phenylenebis(methyleneoxy)]diisophthalate
- Dimethyl 5,5’-[1,4-phenylenebis(oxy)]dibutanoate
Uniqueness
Dimethyl 5,5’-[1,4-phenylenebis(oxy)]dipentanoate is unique due to its specific phenylenebis(oxy) linkage and the length of its ester chains. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
101887-40-5 |
|---|---|
Molekularformel |
C18H26O6 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
methyl 5-[4-(5-methoxy-5-oxopentoxy)phenoxy]pentanoate |
InChI |
InChI=1S/C18H26O6/c1-21-17(19)7-3-5-13-23-15-9-11-16(12-10-15)24-14-6-4-8-18(20)22-2/h9-12H,3-8,13-14H2,1-2H3 |
InChI-Schlüssel |
JZUOYBAJTOHMEX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCOC1=CC=C(C=C1)OCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



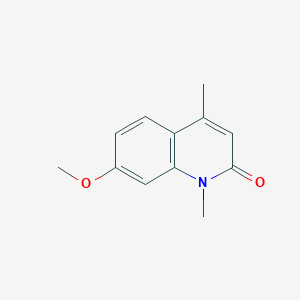
![N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline](/img/structure/B14326835.png)
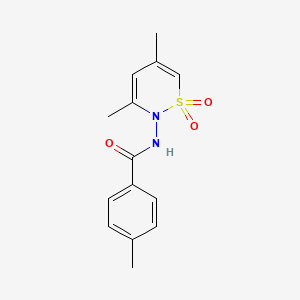
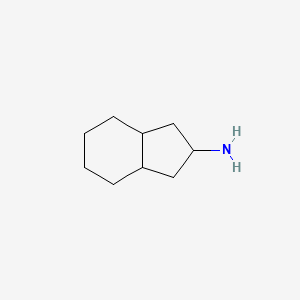
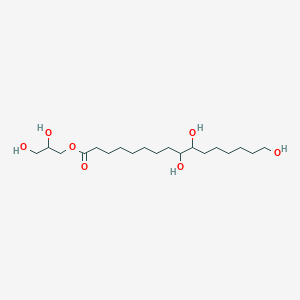

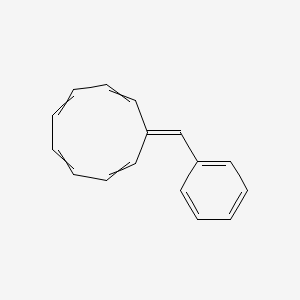
![[(Chlorostannanetriyl)tris(methylene)]tris[dimethyl(phenyl)silane]](/img/structure/B14326888.png)

![Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14326903.png)
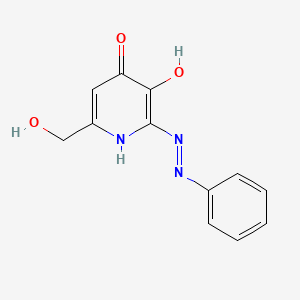

silane](/img/structure/B14326938.png)
